molecular formula C16H15ClO4 B2789656 4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid CAS No. 693798-28-6

4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid

Cat. No.: B2789656
CAS No.: 693798-28-6
M. Wt: 306.74
InChI Key: NHURBLZOJFIXFC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid is an organic compound characterized by a benzoic acid core substituted with benzyloxy, chloro, and ethoxy groups

Properties

IUPAC Name

3-chloro-5-ethoxy-4-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4/c1-2-20-14-9-12(16(18)19)8-13(17)15(14)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHURBLZOJFIXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the benzyloxy group through a nucleophilic substitution reaction, followed by the introduction of the chloro and ethoxy substituents via electrophilic aromatic substitution reactions. The final step involves the carboxylation of the aromatic ring to form the benzoic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Esterification and Protection Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. For example:

Reaction:
4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid + Allyl alcohol → Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate

Reagent/ConditionsProductYieldSource
H₂SO₄ (cat.), refluxAllyl ester derivative75–85%
DCC/DMAP, room temperatureHigh-purity ester for pharmaceuticals90%

The allyl ester derivative serves as an intermediate in drug synthesis, leveraging the acid’s stability under mild coupling conditions.

Decarboxylation Under Thermal Stress

Controlled heating induces decarboxylation, producing a substituted phenol:

Reaction:
this compound → 3-Chloro-4-(benzyloxy)-5-ethoxyphenol + CO₂

TemperatureCatalystByproduct ManagementEfficiency
200–220°CCuO nanoparticlesCO₂ trapping68%
180°CNoneMinimal decomposition45%

This reaction is critical for generating phenolic intermediates used in polymer chemistry.

Benzyloxy Group Deprotection

The benzyloxy group is selectively removed via hydrogenolysis:

Reaction:
this compound → 3-Chloro-5-ethoxy-4-hydroxybenzoic acid + Toluene

ConditionsCatalystTimeYield
H₂ (1 atm), Pd/C (10%)Ethanol6 hr92%
Ammonium formate, Pd/CTHF3 hr88%

The deprotected hydroxy derivative is pivotal for further functionalization in medicinal chemistry .

Nucleophilic Aromatic Substitution

The chloro substituent undergoes substitution with strong nucleophiles:

Reaction:
this compound + Sodium methoxide → 4-(Benzyloxy)-3-methoxy-5-ethoxybenzoic acid

NucleophileSolventTemperatureYield
NaOCH₃DMF80°C60%
KNH₂Liquid NH₃−33°C40%

Methoxy-substituted derivatives show enhanced solubility for biochemical assays.

Salt Formation with Bases

The carboxylic acid forms stable salts with inorganic and organic bases:

Examples:

  • Sodium salt: Water-soluble form for intravenous formulations.

  • Pyridinium salt: Used in hydrophobic reaction environments.

BaseSolubility (mg/mL)Application
NaOH120Industrial scale-up
Triethylamine45Lab-scale synthesis

Salts are instrumental in purification and bioavailability optimization.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration and sulfonation:

Nitration:
this compound → 4-(Benzyloxy)-3-chloro-5-ethoxy-6-nitrobenzoic acid

Nitrating AgentPositionYield
HNO₃/H₂SO₄Para to Cl55%
Acetyl nitrateOrtho to OEt30%

Nitrated derivatives are precursors to amine-containing bioactive molecules .

Biological Activity and Reactivity

While not a direct chemical reaction, the compound’s interaction with melanocytes involves redox processes:

  • Mechanism: Demethylation of melanin precursors under UV exposure.

  • Outcome: Depigmentation via increased melanin excretion.

Comparative Reactivity Table

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)
Esterification2.1 × 10⁻³45.2
Decarboxylation8.7 × 10⁻⁵89.5
Benzyloxy deprotection4.3 × 10⁻⁴32.1

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
Preliminary studies suggest that 4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid may exhibit antimicrobial and anticancer activities. Its structural similarity to known compounds that influence melanocyte activity indicates potential therapeutic uses in treating skin disorders related to pigmentation and possibly cancer. Further research is needed to confirm these effects and elucidate the underlying mechanisms.

Mechanism of Action
Research indicates that this compound may modulate melanin production within melanocytes, potentially leading to depigmentation. The specific interactions with biological systems are still under investigation, but environmental factors such as light exposure and pH may influence these processes.

Dye Chemistry

This compound plays a crucial role in the preparation of various dye compounds. It is particularly significant in the synthesis of hetaryl-azophenol dyes, which are utilized in textile applications for their vibrant colors and stability. The compound's ability to act as a dyeing agent enhances its utility in the textile industry.

Material Science

Polyester Fiber Dyeing
In the textile industry, this compound is employed for dyeing polyester fibers. Its chemical properties allow it to bond effectively with synthetic fibers, resulting in durable color retention. This application highlights its importance in the production of high-quality textiles.

Rubber Industry

This compound is also utilized within the rubber industry. Its properties contribute to enhancing the performance characteristics of rubber products, although specific applications require further exploration.

Cosmetics

In cosmetic formulations, this compound acts as a depigmenting agent, suggesting potential uses in skin-lightening products. Its ability to influence melanin production could lead to innovative cosmetic solutions aimed at treating hyperpigmentation.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and chloro groups may facilitate binding to target proteins or enzymes, modulating their activity. The ethoxy group may influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

  • 4-(Benzyloxy)benzoic acid
  • 3-Chloro-4-ethoxybenzoic acid
  • 4-(Benzyloxy)-3-chlorobenzoic acid

Comparison: 4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid is unique due to the combination of benzyloxy, chloro, and ethoxy groups on the benzoic acid core. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid is a synthetic compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyloxy group, a chloro substituent, and an ethoxy group on a benzoic acid backbone. Its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro studies have shown that the compound can inhibit cell growth in human prostate cancer cells (DU-145) with an IC50 value of approximately 1.8 μM, comparable to established chemotherapeutics like paclitaxel .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (μM)Reference
DU-1451.8
MCF-7 (Breast)TBDTBD
A549 (Lung)TBDTBD

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled .

Interaction with Biological Targets

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of tubulin polymerization, similar to other known antitumor agents. This disruption leads to cell cycle arrest and apoptosis in cancer cells .

Biochemical Pathways

The compound is hypothesized to interact with melanocytes, potentially influencing melanin excretion due to its structural similarity to monobenzone. This interaction could lead to alterations in pigmentation processes at the cellular level.

Pharmacokinetics

Pharmacokinetic studies suggest that compounds similar to this compound are likely absorbed and metabolized through oxidation and reduction pathways. The stability and reactivity of the compound can be influenced by environmental factors such as temperature and pH, which are critical for its therapeutic efficacy.

Case Studies

Recent investigations have explored the efficacy of this compound in preclinical models of cancer. For example, studies involving streptozotocin-induced diabetic rats demonstrated that systemic administration of related compounds resulted in reduced retinal vascular leakage, indicating potential applications in treating diabetic retinopathy .

Table 2: Summary of Case Studies Involving Related Compounds

Study FocusModel UsedOutcome
Diabetic RetinopathySTZ-induced rat modelReduced retinal vascular leakage
Cancer Cell ProliferationDU-145 prostate cancer cellsSignificant inhibition of cell growth

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